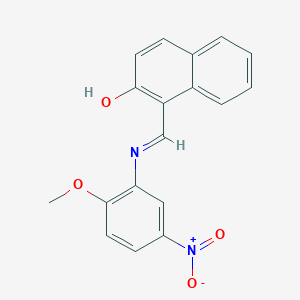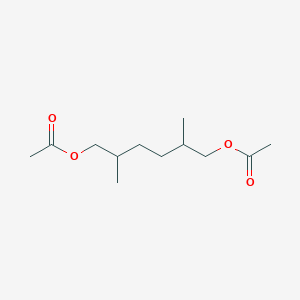![molecular formula C12H8Cl6I2 B11958286 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 91330-15-3](/img/structure/B11958286.png)
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multi-step organic reactions. The process begins with the preparation of a suitable tetracyclic precursor, which is then subjected to halogenation reactions. Chlorination and iodination are carried out under controlled conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications, particularly in research and industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to selectively remove halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher-order chlorinated or iodinated derivatives, while reduction can produce partially dehalogenated compounds with fewer halogen atoms.
Aplicaciones Científicas De Investigación
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: Its unique structure and halogen content make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications explores its use as a lead compound for developing new drugs with specific biological activities.
Industry: The compound’s stability and reactivity are leveraged in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with applications as a solvent and intermediate in chemical synthesis.
Hexachlorocyclohexane: A polyhalogenated compound with multiple stereoisomers, used as an insecticide and in chemical research.
Hexachlorobiphenyl: A chlorinated biphenyl compound studied for its environmental impact and toxicological properties.
Uniqueness
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene stands out due to its unique tetracyclic structure and the presence of both chlorine and iodine atoms. This combination of features imparts distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
91330-15-3 |
|---|---|
Fórmula molecular |
C12H8Cl6I2 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Cl6I2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7H,1H2 |
Clave InChI |
LVKHCJHBNOEDKQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C(C2I)I)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)


![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)





![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)



